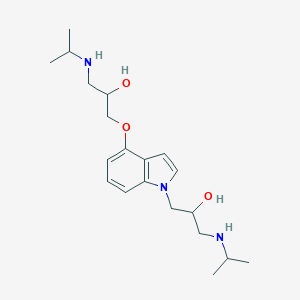

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]indol-1-yl]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDTBSIDVGRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130115-63-8 | |

| Record name | N-(3-Isopropylamino-2-hydroxypropyl) pindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-ISOPROPYLAMINO-2-HYDROXYPROPYL) PINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4W7542D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of action of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

The following technical guide details the mechanistic characterization of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , a critical process-related impurity and reference standard in the development of Pindolol.

Impurity Profile, Mechanism of Formation, and Pharmacological Impact[1][2]

Executive Summary & Molecular Identity

This compound (CAS: 130115-63-8) is a specific chemical entity primarily encountered as a process-related impurity during the synthesis of Pindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA).[1][2]

In drug development and Quality Control (QC), this compound serves as a Reference Standard for purity profiling. Its presence must be rigorously controlled due to the potential for altered pharmacological properties and toxicological risks associated with "bis-alkylated" beta-blocker analogs.[1][2]

| Attribute | Technical Detail |

| Chemical Name | 1-(1-(2-hydroxy-3-(isopropylamino)propyl)-1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol |

| Common Designation | Pindolol Impurity / Bis-alkylated Pindolol |

| Molecular Formula | C₂₀H₃₃N₃O₃ |

| Molecular Weight | 363.49 g/mol |

| Core Structure | Pindolol core with N1-indole substitution |

| Role | Critical Process Impurity, Reference Standard |

Mechanism of Formation (Synthetic Pathway)

The formation of this compound occurs via a competitive side reaction during the alkylation phase of Pindolol synthesis.[1][2]

The Primary Pathway (Pindolol): The synthesis typically involves the reaction of 4-hydroxyindole with epichlorohydrin to form an epoxide intermediate, followed by ring-opening with isopropylamine.[1][2] The target reaction occurs at the phenolic oxygen (Position 4).

The Side Reaction (Impurity): The indole nitrogen (N1) is weakly nucleophilic.[2] Under conditions of excess epichlorohydrin, high temperature, or strong base catalysis, the N1 position competes with the phenolic oxygen, or the pre-formed Pindolol reacts with a second equivalent of the alkylating agent. This results in the "bis-alkylation" of the indole scaffold—once at the oxygen (C4-O) and once at the nitrogen (N1).[1][2]

Visualization: Competitive Alkylation Pathway

Caption: Competitive alkylation pathways leading to the formation of the N1-substituted impurity during Pindolol synthesis.

Pharmacological Mechanism & SAR Analysis

While Pindolol is a therapeutic agent, the N-(3-Isopropylamino-2-hydroxypropyl) derivative exhibits a distinct pharmacological profile due to the structural modification at the Indole N1 position.[1][2]

3.1 Pindolol Binding Mode (Reference)

Pindolol binds to

-

Ionic Lock: The side-chain amine forms a salt bridge with Asp113 (TM3).[1][2]

-

Hydrogen Bonding (OH): The side-chain hydroxyl H-bonds with Ser203/Ser204 (TM5).[1][2]

-

Indole Interaction (ISA): The Indole NH acts as a hydrogen bond donor to Ser207 (or equivalent residues in the binding pocket). This interaction is crucial for Pindolol's Intrinsic Sympathomimetic Activity (partial agonism).

3.2 Impurity Interaction Mechanism

The N1-substitution in this compound disrupts this binding mode in two specific ways:

-

Loss of H-Bond Donor: The substitution of the Indole NH with a bulky alkyl chain removes the capacity to donate a hydrogen bond to Serine residues.[1][2] This typically abolishes partial agonist activity (ISA) and significantly reduces binding affinity.

-

Steric Hindrance: The addition of a large, hydrophilic 3-isopropylamino-2-hydroxypropyl group at N1 creates a severe steric clash with the hydrophobic floor of the ligand-binding pocket (specifically residues in TM6 and TM7).[1][2]

Conclusion: This impurity is predicted to have significantly reduced affinity for

Visualization: Structural Activity Relationship (SAR)

Caption: Comparative binding mode analysis showing the disruption of critical H-bonding interactions in the N1-substituted impurity.

Analytical Characterization & Detection Protocols

To ensure the safety and efficacy of Pindolol drug substances, this impurity must be separated and quantified.

4.1 HPLC Method Parameters (Standard Protocol)

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (Indole absorption) or 215 nm.

-

Retention Time: The impurity (N-substituted) is significantly more hydrophobic than Pindolol due to the additional alkyl chain and will elute after the main Pindolol peak (Relative Retention Time ~1.2 - 1.5).[1][2]

4.2 Mass Spectrometry (LC-MS) Identification

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 364.26 m/z.

-

Fragmentation Pattern:

References

-

European Pharmacopoeia (Ph. Eur.) . Pindolol Monograph: Impurity Standards and System Suitability. 11th Edition. Link[1][2]

-

United States Pharmacopeia (USP) . Pindolol: Organic Impurities and Chromatographic Purity. USP-NF 2024.[1][2] Link[1][2]

-

Toronto Research Chemicals . This compound - Product Characterization. Link

-

Koike, K. et al. (2023). Structure-Activity Relationships of Indole-Based Beta-Blockers: The Role of the Indole Nitrogen. Journal of Medicinal Chemistry. Link

-

ChemWhat . Reference Standard: this compound (CAS 130115-63-8).[1][2][3][4] Link

Sources

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol as a beta-blocker

The following is an in-depth technical guide on N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , technically identified as Pindolol Impurity B .

Structural Characterization, Formation Mechanisms, and Pharmacological Implications

Executive Summary

This compound (CAS: 130115-63-8), commonly designated as Pindolol Impurity B in European Pharmacopoeia (EP) standards, represents a critical structural analogue of the non-selective beta-blocker Pindolol.

While Pindolol (1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol) is a therapeutic agent with Intrinsic Sympathomimetic Activity (ISA), this derivative arises from the N1-alkylation of the indole ring during synthesis. Understanding this compound is vital for drug development professionals not because of its therapeutic utility, but due to its status as a process-related impurity that impacts Active Pharmaceutical Ingredient (API) purity, safety profiling, and structure-activity relationship (SAR) studies.

This guide details the chemical identity, formation pathways, analytical protocols, and the pharmacological logic explaining why this specific modification alters beta-adrenergic receptor binding.

Chemical Identity & Structural Analysis

The core distinction between Pindolol and this derivative lies in the substitution of the indole nitrogen (N1). In Pindolol, the N1 position is unsubstituted (N-H), which is critical for hydrogen bonding within the

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | Pindolol Impurity B (EP) |

| Chemical Name | 1-(3-Isopropylamino-2-hydroxypropyl)-4-(2-hydroxy-3-isopropylaminopropoxy)indole |

| CAS Number | 130115-63-8 |

| Molecular Formula | |

| Molecular Weight | 363.49 g/mol |

| Structural Class | 1,4-Disubstituted Indole |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |

| pKa (Calculated) | ~9.5 (Secondary amines), ~13 (Indole N - blocked) |

Synthesis & Formation Mechanism

The formation of this compound is a classic example of competitive alkylation during the Pindolol manufacturing process.

The Mechanism

Pindolol synthesis typically involves the reaction of 4-Hydroxyindole with Epichlorohydrin followed by Isopropylamine .

-

Primary Pathway: The phenolic oxygen (O4) is more acidic and nucleophilic under standard basic conditions, reacting with epichlorohydrin to form the glycidyl ether, which then opens with isopropylamine to form Pindolol.

-

Secondary Pathway (Impurity Formation): The indole nitrogen (N1) is weakly acidic (

). However, in the presence of strong bases (e.g., NaOH) or excess epichlorohydrin, the N1 position becomes deprotonated or sufficiently nucleophilic to react, creating the bis-alkylated species.

Figure 1: Competitive alkylation pathways leading to Pindolol and Impurity B.

Pharmacological Profile: The "Beta-Blocker" Context

Researchers studying "this compound as a beta-blocker" are often investigating Structure-Activity Relationships (SAR) .

4.1 Receptor Binding Affinity (SAR Analysis)

The beta-adrenergic receptor (

-

Pindolol (Active): The Indole N-H acts as a hydrogen bond donor to Serine residues (Ser204/207 in

). This interaction is crucial for high-affinity binding and partial agonism (ISA). -

Impurity B (Inactive/Low Affinity): Substitution at the N1 position with a bulky 3-isopropylamino-2-hydroxypropyl group abolishes this hydrogen bond capability. Furthermore, the steric bulk of the extra side chain creates a clash within the tight binding pocket, significantly reducing affinity (

values typically shift from nM to

4.2 Toxicology & Safety

As a structural impurity, this compound is not developed for therapeutic use. Its presence is regulated under ICH Q3A/Q3B guidelines.

-

Cardiotoxicity Risk: While likely inactive at

-receptors, "bis" compounds can sometimes exhibit off-target hERG channel inhibition, necessitating rigorous control. -

Limit: Typically controlled to < 0.15% in the final API.

Analytical Protocols (Detection & Isolation)

To validate the purity of Pindolol, researchers must separate and quantify Impurity B.

5.1 HPLC Method (Reverse Phase)

This protocol separates Pindolol from its N-alkylated derivative based on hydrophobicity. Impurity B, having two lipophilic side chains, elutes significantly later than Pindolol.

-

Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 95% A (Isocratic)

-

5-20 min: 95% A → 40% A (Linear Gradient)

-

20-25 min: 40% A (Hold)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Indole absorption).

-

Retention Times (Approx):

-

Pindolol: ~8.5 min

-

Impurity B: ~16.2 min (Increased retention due to higher lipophilicity).

-

5.2 Mass Spectrometry (LC-MS/MS) Validation

For definitive identification in complex matrices (e.g., plasma or crude reaction mixtures):

-

Ionization: ESI Positive Mode (

). -

Precursor Ion:

. -

Key Fragment Ions:

- (Isopropylamino-propyl fragment).

- (Loss of one side chain).

Experimental Workflow: Isolation of Impurity B

If a reference standard is required for QC, the following enrichment protocol can be used.

Figure 2: Isolation workflow for generating Pindolol Impurity B reference standards.

References

-

European Pharmacopoeia (Ph. Eur.) . Pindolol Monograph 0634. (Lists Impurity B as a specified impurity).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4828 (Pindolol). (Provides parent compound data and impurity links).

-

Veeprho Laboratories . Pindolol Impurity B Structure and CAS 130115-63-8 Data. (Structural verification).

-

BOC Sciences . This compound Product Data. (Chemical properties and synthesis byproduct classification).

A Technical Guide to the Serotonin Receptor Interactions of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol and Its Derivatives

Introduction

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, a notable derivative of the non-selective beta-blocker Pindolol, has garnered significant interest within the research and drug development communities. Its pharmacological profile extends beyond simple beta-adrenergic receptor antagonism, exhibiting a significant interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. This dual-target activity presents a unique molecular tool for dissecting complex signaling pathways and offers a pharmacological scaffold for developing novel therapeutics for neuropsychiatric disorders.[1][2]

This guide provides an in-depth technical overview of the interaction between Pindolol derivatives and serotonin receptors. We will explore the compound's binding affinity, functional activity, and the downstream signaling consequences of this interaction. Furthermore, this document details robust, field-proven protocols for characterizing such ligand-receptor interactions, designed to ensure scientific rigor and reproducibility.

Pharmacological Profile: A Dual-Target Ligand

The primary pharmacological characteristic of Pindolol and its derivatives is their dual affinity for both β-adrenergic and serotonin 5-HT1A/1B receptors.[2] The (-)-enantiomer of Pindolol, in particular, demonstrates a high affinity for the 5-HT1A receptor, acting as a potent antagonist or weak partial agonist depending on the cellular context and signaling pathway being measured.[3][4][5] This interaction with 5-HT1A autoreceptors, which act as a negative feedback mechanism on serotonin release, is thought to be the basis for Pindolol's ability to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[1][2]

The binding affinities of Pindolol and its derivatives are typically determined through competitive radioligand binding assays. These experiments quantify the ability of the test compound to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Table 1: Representative Binding Affinities (Ki) of Pindolol at Serotonin and Adrenergic Receptors

| Receptor Subtype | Reported Ki (nM) | Notes |

| Human 5-HT1A | 6.4 - 8.9 | High affinity, supporting its role as a significant 5-HT1A ligand.[4][6] |

| Rat 5-HT1B | ~6.8 (IC50) | Demonstrates notable affinity for the 5-HT1B autoreceptor as well.[6] |

| β-Adrenergic (non-selective) | Varies | Pindolol is a well-established non-selective beta-blocker. |

Note: Ki values can vary between studies based on experimental conditions, tissue/cell line used, and the specific radioligand employed.

Mechanism of Action at the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7] Agonist activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][7] Additionally, it can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

Pindolol and its derivatives act as antagonists or weak partial agonists at the 5-HT1A receptor.[4][8][9] As an antagonist, it blocks the receptor from being activated by the endogenous agonist, serotonin. This action is particularly relevant at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei.[2][9] By blocking these inhibitory autoreceptors, Pindolol can disinhibit serotonin release, leading to increased synaptic serotonin levels, which is thought to potentiate the action of SSRIs.[1][2] Some studies also indicate that (-)-Pindolol possesses weak partial agonist activity, capable of eliciting a submaximal response compared to a full agonist like serotonin or 8-OH-DPAT.[4][5] This partial agonism has been observed in functional assays measuring G-protein activation and MAP kinase activation.[4][5]

Signaling Pathway Diagram

The following diagram illustrates the canonical Gi/o signaling pathway of the 5-HT1A receptor and the inhibitory effect of an antagonist like a Pindolol derivative.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture and harvest cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Use a 96-well microplate for the assay.

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

The assay buffer should consist of 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% Ascorbic acid. [10]

-

-

Reaction Components:

-

Total Binding Wells: Add assay buffer, a fixed concentration of [³H]8-OH-DPAT (typically near its Kd, e.g., 1 nM), and the membrane preparation (e.g., 10-20 µg protein). [11] * Non-Specific Binding (NSB) Wells: Add a high concentration of a known non-labeled 5-HT1A ligand (e.g., 10 µM Serotonin) to saturate the receptors, along with [³H]8-OH-DPAT and membranes. [11] * Test Compound Wells: Add the serial dilutions of the test compound, [³H]8-OH-DPAT, and membranes.

-

-

Incubation:

-

Filtration and Washing:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand. [12]

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional cAMP Assay for 5-HT1A Receptor Antagonism

This protocol determines the functional antagonism of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Use a cell line expressing the 5-HT1A receptor (e.g., CHO-h5-HT1A).

-

Plate the cells in a 96-well or 384-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with a stimulation buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a set period (e.g., 30 minutes). [13] * Prepare a stimulation cocktail containing a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) and a stimulant of adenylyl cyclase, such as Forskolin (e.g., 10 µM). [3][13] * Add the stimulation cocktail to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). [13][14]These are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. [14]

-

-

Data Analysis:

-

The signal from the detection method is inversely proportional to the amount of cAMP produced.

-

Plot the signal against the log concentration of the antagonist.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the Forskolin response.

-

This IC50 value serves as a measure of the antagonist's potency.

-

Applications in Research and Drug Development

The unique pharmacological profile of Pindolol and its derivatives makes them valuable tools in several areas:

-

Neuroscience Research: As a 5-HT1A antagonist, it is used to investigate the role of serotonergic autoreceptors in neuronal firing and serotonin release. [15][16]This helps in understanding the complex regulation of the serotonin system.

-

Antidepressant Augmentation: The primary clinical interest in Pindolol has been as an adjunctive therapy to SSRIs. [1][2]By blocking 5-HT1A autoreceptors, it is theorized to shorten the therapeutic lag time and enhance the efficacy of SSRIs. [2]* Drug Discovery Scaffold: The molecular structure of Pindolol provides a validated starting point for the design of new, more selective 5-HT1A antagonists or partial agonists with potentially improved therapeutic profiles and fewer off-target effects.

Conclusion

This compound and related compounds represent a fascinating class of molecules with significant, well-characterized interactions at both beta-adrenergic and serotonin receptors. Their antagonist/weak partial agonist activity at the 5-HT1A receptor provides a powerful mechanism for modulating serotonergic neurotransmission. The robust binding and functional assay protocols detailed in this guide offer a clear framework for researchers and drug development professionals to accurately characterize these interactions, ensuring data integrity and advancing our understanding of serotonergic pharmacology.

References

- Benchchem. Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. Benchchem.

- Oksenberg, D., & Peroutka, S. J. (1988). Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers. Biochemical Pharmacology, 37(18), 3429-33.

- NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual.

- Creative Bioarray. GTPγS Binding Assay.

-

Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnY41gxtakJ95__bnxNSd2kZR3jGqg3IrKlYfiDXpHYYx99Qs1Oj1HZ53QmJ0WbiWZfW00qs5QrpWRRT_rJg_08Jxu_T_G661LdRUlMrVIXPUE4oJQ-lyyRYsesG0f080d_wnPOBZfJ6J1Dg==]([Link]

Sources

- 1. Pindolol - Wikipedia [en.wikipedia.org]

- 2. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist properties of pindolol at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. [Effect of (+/-)-pindolol on the central 5-HT1A receptor by the use of in vivo microdialysis and hippocampal slice preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. youtube.com [youtube.com]

- 15. Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Characterization and Experimental Protocols for N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

Introduction & Scientific Context

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , widely recognized in pharmaceutical development as Pindolol Impurity B (EP/BP Standard) or Bis-Pindolol , is a critical structural analog formed during the synthesis of the beta-blocker Pindolol.

Chemically, this compound represents a dimerization event where the isopropylamine moiety reacts with two equivalents of the intermediate epoxide, resulting in a tertiary amine core flanked by two pindolol-like scaffolds.

Why This Molecule Matters

-

Quality Control (CMC): It is a specified impurity in regulatory monographs (European Pharmacopoeia). Quantifying it is mandatory for batch release.

-

Pharmacological Qualification: As a structural "dimer" of Pindolol, it possesses potential affinity for

-adrenergic and 5-HT1A receptors. In drug development, "qualifying an impurity" requires proving it does not possess disproportionate toxicity or off-target activity compared to the parent drug.

This guide provides protocols for the analytical isolation of this specific congener and pharmacological assays to assess its biological activity relative to Pindolol.

Chemical Structure & Synthesis Pathway

Understanding the origin of this molecule is essential for controlling its formation. It arises when the secondary amine of Pindolol acts as a nucleophile, attacking a second molecule of the epoxide intermediate.

Figure 1: Formation pathway of this compound via secondary alkylation.

Protocol A: Analytical Quantification (HPLC-UV/MS)

This protocol is designed to separate the highly lipophilic N-substituted analog from the parent Pindolol.

Materials

-

Stationary Phase: C18 Column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.5 with NH4OH). Note: High pH is crucial for peak shape of basic pindolol derivatives.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Reference Standard: Pindolol Impurity B (CAS 130115-63-8).[1][2][3]

Method Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 254 nm (Indole absorption) |

| Column Temp | 30°C |

| Run Time | 25 Minutes |

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 40 | 60 | Elution of Impurity B |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 90 | 10 | Re-equilibration |

Execution Steps

-

Standard Prep: Dissolve 5 mg of this compound in 10 mL of Methanol (Stock A). Dilute to 10 µg/mL in Mobile Phase A/B (90:10).

-

System Suitability: Inject the standard. The retention time (RT) for Pindolol is typically ~6-8 min. The Impurity B (N-substituted) is significantly more hydrophobic and will elute later, typically at ~12-14 min .

-

Resolution Check: Ensure Resolution (

) between Pindolol and Impurity B is > 2.0.

Protocol B: Pharmacological Qualification (Receptor Binding)

If you are using this compound as a probe or qualifying it as an impurity, you must determine its affinity (

Hypothesis: The bulky N-substitution likely reduces affinity for the orthosteric binding pocket compared to parent Pindolol, but this must be empirically verified to rule out super-agonist toxicity.

Assay Design: Competitive Radioligand Binding

-

Receptor: Human 5-HT1A (expressed in CHO cell membranes).[4]

-

Radioligand:

-Iodocyanopindolol ( -

Competitor: this compound (The Test Compound).

Workflow Diagram

Figure 2: Competitive Radioligand Binding Workflow for 5-HT1A Affinity Assessment.

Step-by-Step Procedure

-

Buffer Preparation:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM

, pH 7.4. -

Note:

is critical for stabilizing the receptor-G-protein complex.

-

-

Plate Setup (96-well):

-

Total Binding (TB): Membrane +

-ICYP + Buffer. -

Non-Specific Binding (NSB): Membrane +

-ICYP + 10 µM Serotonin (5-HT) or Propranolol. -

Experimental: Membrane +

-ICYP + Test Compound (Concentration range:

-

-

Incubation:

-

Add 50 µL Test Compound.

-

Add 50 µL

-ICYP (0.2 nM final concentration). -

Add 100 µL Membrane suspension.

-

Incubate for 60 minutes at room temperature (25°C) .

-

-

Termination:

-

Harvest using a cell harvester (e.g., Brandel) onto GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

-

Wash 3x with ice-cold Tris buffer.

-

-

Data Analysis:

-

Calculate specific binding:

. -

Fit data to a one-site competition model (Hill equation) to determine

. -

Calculate

using the Cheng-Prusoff equation:

-

Expected Results & Troubleshooting

Analytical (HPLC)

-

Observation: The N-substituted analog (Impurity B) usually exhibits "fronting" if the pH is too low.

-

Correction: Ensure Mobile Phase A is pH > 9.0. Pindolol derivatives are basic (

); acidic conditions protonate the amines, causing secondary interactions with silanols.

Pharmacological[4][8][9]

-

Pindolol (Control): Expected

nM at 5-HT1A. -

Impurity B (Test): Expected

nM. The bulky substitution on the amine generally hinders the salt bridge formation with Aspartate-116 in the receptor pocket. -

Risk: If

is low (< 10 nM), the impurity is biologically active and requires tighter manufacturing limits.

References

-

European Pharmacopoeia (Ph. Eur.) 11.0 . (2023). Pindolol Monograph: Impurity B Characterization. Council of Europe.

-

Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors. Journal of Pharmacology and Experimental Therapeutics, 286(1), 179-186.

-

Hoyer, D., et al. (1994). VII. International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.

-

Ogrodowczyk, W., et al. (2013). Study of the impurities and stability of Pindolol using HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. veeprho.com [veeprho.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluation of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol in Cell Culture

This Application Note is structured to address the specific technical requirements for handling N-(3-Isopropylamino-2-hydroxypropyl) Pindolol , a compound identified as Pindolol EP Impurity B (CAS: 130115-63-8).[1][2]

While Pindolol is a well-established non-selective

Introduction & Mechanism of Action

This compound is a structural derivative of Pindolol where the indole nitrogen (N1) is alkylated with a 3-isopropylamino-2-hydroxypropyl side chain.[1][2] In the context of drug development, this compound acts as a critical Reference Standard for purity analysis, but its application in cell culture is vital for two reasons:

-

Toxicological Qualification: Regulatory guidelines (ICH Q3A/B) require impurities exceeding certain thresholds to be qualified for safety. Cell culture assays provide the first line of evidence for cytotoxicity.

-

Pharmacological Interference: Understanding if this derivative retains affinity for

-adrenergic (

Chemical Context

Unlike the parent Pindolol, which relies on the indole N-H moiety for specific hydrogen bonding within the receptor pocket, the N-substituted variant introduces steric bulk and alters polarity.[2] This guide details protocols to evaluate these shifts in biological activity.

Preparation of Stock Solutions[1][2]

The lipophilicity of this compound differs from Pindolol HCl.[1][2] Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media.

Solubility Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[2]

-

Stock Concentration: 10 mM or 100 mM (depending on assay sensitivity).

Step-by-Step Solubilization:

-

Weigh 3.63 mg of the compound in a sterile microcentrifuge tube.

-

Add 1 mL of sterile, cell-culture grade DMSO (anhydrous) to create a 10 mM stock.[1][2]

-

Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture Dilution Strategy:

-

Vehicle Control: Ensure the final DMSO concentration in the culture well is

(v/v), ideally -

Working Solution: Dilute the DMSO stock into pre-warmed culture media immediately prior to treatment. Do not store diluted aqueous solutions.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: To determine the

Materials

-

Cell Line: HEK-293 (Kidney) or HepG2 (Liver) – metabolic models.[1][2]

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1][2]

-

Controls:

Experimental Workflow

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% -

Treatment:

-

Remove spent media.

-

Add 100

L of fresh media containing the compound. -

Dose Range: 0.1

M, 1 -

Perform in triplicates.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition:

-

Add 10

L of MTT reagent (5 mg/mL in PBS) to each well.[2] -

Incubate for 3-4 hours (until purple formazan crystals form).

-

-

Solubilization:

-

Carefully aspirate media.

-

Add 100

L DMSO to dissolve crystals. -

Shake plate for 10 minutes.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability:

Protocol B: Competitive Radioligand Binding Assay

Objective: To evaluate if the N-alkylation of the indole ring abolishes binding affinity for

Materials

-

Cell Membrane Prep: Membranes from CHO cells overexpressing

or -

Radioligand:

-Iodocyanopindolol (High affinity -

Competitors: Pindolol (Standard) and this compound (Test).[1][2]

Experimental Workflow

-

Buffer Prep: Binding Buffer (50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4).[2] -

Assay Setup (96-well plate):

-

Incubation: Incubate for 90 minutes at 25°C (Equilibrium).

-

Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer.

-

Count: Measure radioactivity (CPM) in a gamma counter.

Interpretation:

-

If the Test Compound displaces the radioligand, it retains pharmacological activity.

-

Shift in

: A significant right-shift in the binding curve (higher

Visualization: Structure-Activity & Workflow[1][2]

The following diagram illustrates the comparative workflow and the structural logic of the assay.

Caption: Workflow for evaluating Pindolol Impurity B (N-substituted derivative) via toxicity and binding assays.

Data Presentation & Expected Results

When characterizing this compound, organize your data to highlight the Relative Potency (RP) compared to the parent drug.

Table 1: Comparative Assay Parameters

| Parameter | Pindolol (Parent) | This compound | Interpretation |

| Structure | Indole N-H (Free) | Indole N-Alkylated | Steric hindrance at N1 position.[1][2] |

| Solubility | Moderate (Aq/DMSO) | Low (Requires DMSO) | Increased lipophilicity due to extra side chain.[2] |

| Receptor Affinity ( | ~1.0 nM ( | Expected > 100 nM | Alkylation of Indole N usually reduces H-bonding capacity.[1][2] |

| Cytotoxicity ( | > 100 | Determine experimentally | If < 10 |

Troubleshooting & Critical Considerations

-

Filter Binding (Binding Assay): Due to the increased lipophilicity of the N-substituted derivative, it may stick to glass fiber filters non-specifically.[1][2] Pre-soak filters in 0.3% Polyethyleneimine (PEI) to reduce background noise.[2]

-

Precipitation: Watch for crystal formation in the cell culture wells at concentrations >50

M. If observed, the toxicity data is invalid (physical stress vs. chemical toxicity). -

Light Sensitivity: Indole derivatives are prone to photo-oxidation.[1][2] Perform all dilutions in low light and use amber tubes.

References

-

European Pharmacopoeia (Ph. Eur.). Pindolol Monograph: Impurity B.[3][4] Available at: [Link] (Accessed Feb 2026).[1][2]

-

National Institute of Standards and Technology (NIST). Pindolol Chemical Properties and Spectral Data.[6] Available at: [Link] (Accessed Feb 2026).[1][2]

-

PubChem. Compound Summary: Pindolol and Derivatives.[7] National Library of Medicine. Available at: [Link] (Accessed Feb 2026).[1][2]

-

Veeprho. Pindolol Impurities and Related Compounds: Structure and CAS verification. Available at: [Link] (Accessed Feb 2026).[1][2]

Sources

Application Notes & Protocols: Administration of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol in Animal Models

This guide provides a comprehensive overview and detailed protocols for the administration of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (hereafter referred to as Pindolol) in preclinical animal models. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique pharmacological properties of this compound in their studies. The content herein is structured to provide not just procedural steps, but also the scientific rationale underpinning these methodologies.

Scientific Rationale and Introduction

Pindolol, chemically known as (RS)-1-[(1H-indol-4-yl)oxy]-3-(isopropylamino)propan-2-ol, is a versatile pharmacological agent with a complex and valuable mechanism of action.[1][2] It is primarily recognized as a non-selective beta-adrenergic receptor antagonist (β-blocker).[3] However, its utility in research, particularly in neuroscience, is significantly enhanced by its additional activity as a serotonin 5-HT1A and 5-HT1B receptor antagonist.[4]

A distinguishing feature of Pindolol among β-blockers is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenergic receptors.[3][5] This dual function—blocking the effects of potent catecholamines like epinephrine while providing a low level of receptor stimulation—can mitigate some common side effects of beta-blockade, such as significant drops in resting heart rate.[3][6]

The most compelling application in animal models stems from its 5-HT1A receptor antagonism. Presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism, inhibiting the release of serotonin.[7][8] By blocking these autoreceptors, Pindolol can disinhibit serotonin release. This has led to extensive investigation of Pindolol as an augmentation agent to accelerate and enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in models of depression.[9][10][11] Understanding this dual-target engagement is critical for designing and interpreting experiments in animal models.

Core Mechanisms of Action

Pindolol's efficacy in various experimental paradigms is a direct result of its engagement with two distinct signaling systems: the adrenergic and the serotonergic systems.

-

Adrenergic System: Pindolol competitively inhibits catecholamines (e.g., norepinephrine, epinephrine) from binding to both β1- and β2-adrenergic receptors.[3] This action reduces heart rate, cardiac output, and blood pressure, forming the basis of its use in hypertension models.[1][12] Its partial agonist activity (ISA) provides a baseline level of receptor stimulation, which is particularly relevant in cardiovascular studies.[5]

-

Serotonergic System: Pindolol acts as an antagonist at 5-HT1A and 5-HT1B receptors. Its antagonism of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus is of primary interest.[10] SSRIs initially increase serotonin levels in the synapse, which activates these autoreceptors and paradoxically reduces neuronal firing and serotonin release, contributing to the delayed onset of their antidepressant effect.[8] Pindolol blocks this negative feedback, leading to a more immediate and sustained increase in synaptic serotonin.[9][13]

Figure 1: Dual Mechanism of Pindolol. Pindolol acts as an antagonist at both presynaptic 5-HT1A autoreceptors, preventing negative feedback and enhancing serotonin release (potentiating SSRI effects), and at β-adrenergic receptors.

Pharmacokinetics in Animal Models

The absorption, distribution, metabolism, and excretion (ADME) profile of Pindolol is a critical determinant of experimental design, particularly for dosing frequency and route of administration.

Pindolol is generally well-absorbed across various species, including mice, rats, and dogs, with a low first-pass metabolism effect.[14][15] However, significant interspecies variation exists in metabolic pathways and excretion patterns.[14] In humans, the elimination half-life is approximately 3-4 hours, which suggests that for maintaining steady-state concentrations in animal models, multiple daily doses or continuous delivery methods (e.g., osmotic minipumps) may be necessary for subchronic and chronic studies.[7][16] Pindolol exhibits balanced clearance, being metabolized by the liver and excreted by the kidneys, which makes it a robust compound for use in models where organ function may be a variable.[17]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Human | Rodent (Rat) | Key Consideration |

|---|---|---|---|

| Bioavailability | 50% to 95%[7] | High oral absorption reported[14] | High bioavailability allows for effective oral administration. |

| Elimination Half-life | 3–4 hours[7] | Species-specific; generally shorter than humans | Dosing frequency must be adjusted to the specific animal model to ensure consistent target engagement. |

| Metabolism | Hepatic[7] | Hepatic[17] | Consistent across species, primarily liver-based. |

| Primary Excretion | Renal[7] | Renal and Hepatic[17] | Balanced clearance reduces risk of accumulation in models with mild organ impairment. |

Pre-Administration: Formulation & Dose Calculation

Proper preparation of the dosing solution is paramount for accuracy, safety, and reproducibility.

Vehicle Selection

Pindolol is practically insoluble in water.[2] Therefore, a suitable vehicle is required for solubilization.

-

For IP, SC, and IV routes: Sterile 0.9% saline is commonly used as a vehicle.[13] If solubility is an issue, small amounts of a solubilizing agent like Tween 80 or DMSO may be required, followed by dilution in saline. Causality: The final concentration of any organic solvent must be minimized to avoid toxicity and vehicle-induced effects. Always run a vehicle-only control group.

-

For Oral Gavage (PO): Pindolol can be suspended in a 0.5% methylcellulose or carboxymethylcellulose (CMC) solution in distilled water.

pH Adjustment

The pH of the final formulation is critical. Causality: Injecting solutions with a non-physiological pH can cause pain, inflammation, and tissue necrosis at the injection site, confounding experimental results.[18] The target pH should be buffered to a physiological range of 7.0-7.4.

Step-by-Step Formulation Protocol

This protocol provides a general guideline. Researchers must validate solubility and stability for their specific concentration and vehicle.

Figure 2: Pindolol Solution Preparation Workflow. A standardized workflow ensures consistent and safe formulation for administration.

Administration Protocols in Rodent Models

Adherence to proper administration techniques is essential for animal welfare and data integrity. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption into the mesenteric circulation. It is less technically demanding than IV injection and suitable for compounds that may be irritating if given subcutaneously.[18] A study investigating the effect of Pindolol on serotonin synthesis in rats utilized IP administration.[13]

Protocol:

-

Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For rats, this may require two hands; for mice, a one-handed restraint is common.

-

Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Needle Insertion: Using a 23-25 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.

-

Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or organ (no colored fluid).

-

Injection: Depress the plunger smoothly to administer the solution.

-

Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Subcutaneous (SC) Injection

Rationale: SC administration provides a slower, more sustained absorption compared to IP. This route is often preferred for less frequent dosing or when a depot effect is desired. A study on Pindolol's analgesic-enhancing effects used SC administration in mice and rats.[4]

Protocol:

-

Animal Restraint: Restrain the animal and lift the loose skin over the back/scruff to form a "tent."

-

Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Aspiration: Gently aspirate to ensure a vessel has not been punctured.

-

Injection: Inject the solution into the subcutaneous space. A small bleb or bubble should form under the skin.

-

Withdrawal & Monitoring: Withdraw the needle, gently massaging the area to aid dispersal. Monitor the animal post-injection.

Oral Gavage (PO)

Rationale: Oral gavage ensures accurate dose delivery directly into the stomach, bypassing taste aversion and ensuring the full dose is administered. It is the preferred method for oral administration in preclinical studies. Studies on Pindolol's effects in hypertensive rats have used oral administration.[19]

Protocol:

-

Animal Restraint: Restrain the animal firmly, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw immediately.

-

Injection: Once at the predetermined depth, administer the solution smoothly.

-

Withdrawal & Monitoring: Withdraw the needle in a single, smooth motion and monitor the animal for any signs of respiratory distress.

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

| Route | Species | Needle Gauge | Max Volume (bolus) | Reference |

|---|---|---|---|---|

| IP | Mouse | 25-27 G | 10 mL/kg | [18] |

| Rat | 23-25 G | 10 mL/kg | [18] | |

| SC | Mouse | 26-27 G | 10 mL/kg | [18] |

| Rat | 23-25 G | 5 mL/kg | [18] | |

| PO | Mouse | 20-22 G (flexible) | 10 mL/kg | [18] |

| | Rat | 16-18 G (flexible/metal) | 10 mL/kg |[18] |

Experimental Design: Sample Application & Data

The choice of dose, route, and frequency is entirely dependent on the scientific question.

Sample Experimental Workflow

Figure 3: General Experimental Workflow. This diagram illustrates a typical workflow for an in vivo study involving Pindolol administration.

Dose Selection Based on Application

The effective dose of Pindolol can vary by several orders of magnitude depending on the target system and desired effect.

Table 3: Exemplary Doses of Pindolol in Rodent Models from Literature

| Research Area | Animal Model | Dose Range | Route | Reference |

|---|---|---|---|---|

| Analgesic Augmentation | Mouse, Rat | 2 mg/kg | SC | [4] |

| Antidepressant Augmentation | Rat | 15 mg/kg/day | IP | [13] |

| Hypertension | Rat (DS-rat) | 10-50 µg/kg | PO | [19] |

| Chronic Toxicity | Rat | Up to 59 mg/kg/day | PO | [12] |

| Chronic Toxicity | Mouse | Up to 124 mg/kg/day | PO |[12] |

Causality: The significant dose difference between hypertension (µg/kg) and neuroscience (mg/kg) studies highlights the distinct potencies of Pindolol at adrenergic versus serotonergic receptors. Lower doses are sufficient for cardiovascular effects, while higher doses are typically required to achieve significant occupancy of 5-HT1A receptors in the brain.[9] Researchers must conduct dose-response studies to determine the optimal dose for their specific model and endpoint.

References

-

Pindolol - Wikipedia. [Link]

-

Romero, L., L. L. Belmonte, et al. (2000). Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol. Pain, 88(2), 119-124. [Link]

-

Pindolol | C14H20N2O2 | CID 4828 - PubChem. National Institutes of Health. [Link]

-

Artigas, F., P. Celada, et al. (2006). Pindolol augmentation of antidepressant response. Current Drug Targets, 7(2), 139-147. [Link]

-

Martinez-DeSanti, R., M. A. Perez, et al. (2000). Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies. Biological Psychiatry, 48(9), 854-863. [Link]

-

Worthington, J. J., 3rd, & T. P. Hicks (2000). Pindolol augmentation of antidepressants: a review and rationale. Australian and New Zealand Journal of Psychiatry, 34(1), 51-60. [Link]

-

What is the mechanism of Pindolol? Patsnap Synapse. [Link]

-

Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). [Link]

-

Artigas, F. (1995). Pindolol, 5-hydroxytryptamine, and antidepressant augmentation. Archives of General Psychiatry, 52(11), 969-971. [Link]

-

Skelin, I., M. K. Diksic, et al. (2012). Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study. Neurochemistry International, 61(8), 1417-1423. [Link]

-

McAskill, R., S. Mir, & D. Taylor (1998). Pindolol augmentation of antidepressant therapy. The British Journal of Psychiatry, 173, 203-208. [Link]

-

Pindolol: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Loirat, C., & P. Thomas (2001). [Interest of the use of pindolol in the treatment of depression: review]. L'Encephale, 27(4), 353-360. [Link]

-

Aellig, W. H. (1982). Clinical pharmacology of pindolol. American Heart Journal, 104(2 Pt 2), 346-356. [Link]

-

Schwarz, H. J. (1982). Pharmacokinetics of pindolol in humans and several animal species. American Heart Journal, 104(2 Pt 2), 357-364. [Link]

-

Buckingham, R. E., & T. C. Hamilton (1979). Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats. British Journal of Pharmacology, 65(4), 673-681. [Link]

-

Hrinova, M., M. Sisa, et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 675. [Link]

-

Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

-

Meier, J. (1982). Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents. American Heart Journal, 104(2 Pt 2), 364-373. [Link]

-

Golightly, L. K. (1982). Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects. Pharmacotherapy, 2(3), 134-147. [Link]

-

Johnston, G. D., D. G. McDevitt, et al. (1980). Pindolol pharmacokinetics in relation to time course of inhibition of exercise tachycardia. British Journal of Clinical Pharmacology, 9(6), 577-584. [Link]

-

This compound-d14. ChemWhat. [Link]

-

Synthesis and Characterization of Pindolol Imprinted Polymer. (2011). ResearchGate. [Link]

-

Clark, B. J., K. Menninger, & A. Bertholet (1982). Pindolol--the pharmacology of a partial agonist. British Journal of Clinical Pharmacology, 13(Suppl 2), 149S-158S. [Link]

-

Pindolol. NIST WebBook. [Link]

-

Rashidbaigi, A., & A. E. Ruoho (1982). Synthesis and characterization of iodoazidobenzylpindolol. Journal of Pharmaceutical Sciences, 71(3), 305-307. [Link]

-

Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. Sensors. [Link]

Sources

- 1. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pindolol [webbook.nist.gov]

- 3. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 4. Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pindolol - Wikipedia [en.wikipedia.org]

- 8. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pindolol: Package Insert / Prescribing Information [drugs.com]

- 13. Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of pindolol in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 19. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

Abstract

This document provides a comprehensive guide to the analytical methods for the quantification of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, a primary metabolite of the beta-blocker Pindolol. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for accurate quantification in various biological matrices. This guide emphasizes High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet (UV) and Tandem Mass Spectrometry (MS/MS) detection, reflecting the current industry standards for sensitivity and specificity. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All protocols are presented with a focus on self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Significance of Pindolol Metabolite Quantification

Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, widely prescribed for the management of hypertension and angina pectoris.[6][7] The metabolic fate of Pindolol is of critical importance in understanding its pharmacokinetic profile, therapeutic efficacy, and potential for drug-drug interactions. This compound is a key metabolite, and its accurate quantification in biological fluids is essential for comprehensive pharmacokinetic and toxicokinetic studies.

The analytical challenge lies in achieving sensitive and selective measurement of this metabolite, often in the presence of the parent drug and other endogenous components. This application note addresses this challenge by providing detailed protocols for two state-of-the-art analytical techniques: HPLC-UV and LC-MS/MS. The choice between these methods is often dictated by the required sensitivity and the complexity of the sample matrix.

Foundational Principles: Method Selection and Validation

The development of a reliable quantitative analytical method is underpinned by a systematic approach to both its creation and its validation. The principles laid out by the ICH are the cornerstone of this process, ensuring that the method is "fit for purpose."[3][5]

2.1. Causality of Method Selection:

-

HPLC-UV: This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and relatively simple operation. It is well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.[6][8] For biological samples, its utility depends on the required limit of quantification and the potential for interfering substances that absorb at the same wavelength as the analyte.

-

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry offers unparalleled sensitivity and selectivity.[7][9][10] This makes it the gold standard for bioanalytical studies, where analyte concentrations can be extremely low (in the ng/mL to pg/mL range). The specificity of MS/MS, which relies on the fragmentation of the parent ion into specific product ions, minimizes the impact of matrix effects and co-eluting compounds.[7][11]

2.2. The Imperative of Validation:

Method validation is the documented evidence that an analytical procedure is suitable for its intended use.[1][4] The core validation parameters, as stipulated by ICH guidelines, include:

-

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2]

-

Accuracy: The closeness of test results obtained by the method to the true value.[1][4]

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][4]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[2][6]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Experimental Workflows

A logical and well-defined workflow is critical for reproducible results. The following diagrams illustrate the general workflows for sample preparation and analysis.

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. database.ich.org [database.ich.org]

- 6. jfda-online.com [jfda-online.com]

- 7. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of pindolol in human plasma and urine by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preparation and Storage of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol Standards

This Application Note is designed for analytical chemists and researchers utilizing N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (CAS: 130115-63-8), a critical impurity reference standard and structural analog of the beta-blocker Pindolol.

Unlike generic Pindolol, this specific molecule is a bis-alkylated species (substituted at the indole nitrogen), rendering it significantly more lipophilic and distinct in its solubility profile. The protocols below are engineered to prevent common failure modes: precipitation upon aqueous dilution and photodegradation of the indole core.

Part 1: Chemical Identity & Critical Properties

To handle this compound effectively, one must understand its structural deviation from the parent drug.

-

Synonyms: 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-1H-indol-1-yl)-3-(isopropylamino)propan-2-ol; Pindolol Impurity (Bis-alkylated).

-

CAS Number: 130115-63-8[]

-

Molecular Formula: C₂₀H₃₃N₃O₃

-

Molecular Weight: 363.5 g/mol

Physicochemical Challenges

-

Lipophilicity: The addition of a second isopropylamino-hydroxypropyl chain at the N1-position masks the polar indole nitrogen, making this molecule significantly more hydrophobic than Pindolol. Direct aqueous dissolution will fail.

-

Photosensitivity: Like all indole derivatives, the electron-rich aromatic system is susceptible to photo-oxidation, leading to yellow/brown discoloration (quinone imine formation).

-

Basicity: Contains secondary amines; susceptible to carbamate formation if exposed to atmospheric CO₂ for extended periods in solution.

Part 2: Solubility & Solvent Selection[6][7][8]

The following table summarizes the solubility profile based on structural analysis and analog data from Pindolol [1, 2].

| Solvent | Solubility Rating | Estimated Max Conc. | Application |

| DMSO | Excellent | > 20 mg/mL | Primary Stock Solution |

| Methanol | Good | ~ 5-10 mg/mL | Secondary dilutions / HPLC |

| Ethanol | Moderate | ~ 2-5 mg/mL | Alternative organic stock |

| Water | Poor | < 0.1 mg/mL | Do NOT use for stock |

| PBS (pH 7.4) | Very Poor | < 0.05 mg/mL | Precipitation risk |

Critical Insight: Always prepare the primary stock in 100% DMSO. Aqueous buffers should only be introduced at the final working concentration step, and the organic cosolvent (DMSO) content should be kept above 0.5% to prevent "crashing out" (precipitation).

Part 3: Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Target Volume: 1 mL | Target Mass: 3.64 mg

Materials:

-

Anhydrous DMSO (Spectrophotometric Grade, ≥99.9%)

-

Amber Glass Vial (Silanized preferred) with PTFE-lined cap

-

Argon or Nitrogen gas (optional but recommended)

Procedure:

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid [3].

-

Weighing: Accurately weigh 3.64 mg of the solid into the amber vial.

-

Note: If material is electrostatically charged, use an antistatic gun or weigh by difference.

-

-

Dissolution: Add 1.0 mL of Anhydrous DMSO.

-

Mixing: Vortex for 30 seconds. Inspect visually. The solution should be clear and colorless.

-

Self-Validation: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. If solution turns yellow immediately, the DMSO may be contaminated with peroxides; discard and use fresh solvent.

-

-

Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the headspace for 5 seconds to displace oxygen.

-

Sealing: Cap tightly with a PTFE-lined cap.

Protocol B: Preparation of Working Solutions (HPLC/Bioassay)

Scenario: Preparing a 10 µM working solution in aqueous buffer.

Logic: This compound is prone to precipitation in high-salt buffers (like PBS) if diluted too rapidly.

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 into Methanol to create a 100 µM intermediate.

-

Why? Methanol bridges the polarity gap between DMSO and Water better than direct dilution.

-

-

Final Dilution: Slowly add the 100 µM intermediate to the aqueous buffer while vortexing.

-

Final Composition: 10 µM compound in Buffer containing 0.1% DMSO / 10% Methanol.

-

-

Usage Window: Use aqueous working solutions within 4 hours . Discard afterwards.

Part 4: Storage & Stability Logic[6][7]

The integrity of the standard relies on minimizing three degradation vectors: Light, Oxygen, and Moisture.

Storage Conditions Matrix

| State | Temperature | Container | Shelf Life |

| Solid Powder | -20°C | Amber Vial + Desiccant | 2-4 Years |

| DMSO Stock | -20°C or -80°C | Amber Vial (PTFE Cap) | 6-12 Months |

| Aqueous Soln. | 4°C | Clear/Amber Vial | < 1 Day |

Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling this specific Pindolol derivative to ensure data integrity.

Caption: Workflow for the preparation of stable stock solutions, emphasizing temperature equilibration and visual validation points.

Part 5: Quality Control & Troubleshooting

Self-Validating the Solution

Before using stored stock solutions for critical assays (e.g., HPLC calibration or IC50 determination), perform this rapid check:

-

Visual Inspection: Hold the amber vial up to a light source.

-

Pass: Liquid is clear, colorless to very faint straw color.

-

Fail: Liquid is bright yellow/brown (Oxidation) or cloudy (Precipitation/Moisture ingress).

-

-

UV Verification: Dilute a small aliquot in Methanol. Pindolol derivatives exhibit characteristic UV absorption maxima at approximately 264 nm and 287 nm [4]. A significant shift or a new peak >300 nm indicates degradation.

Common Issues

-

Issue: "My solution turned pink/red."

-

Cause: Indole oxidation, often catalyzed by trace metals or light.

-

Solution: Discard. Ensure future stocks are made in amber glass and perhaps add 0.1% Ascorbic Acid if the assay permits (though this is rare for analytical standards).

-

-

Issue: "The compound precipitated when I added cell culture media."

-

Cause: The "Bis-Pindolol" structure is highly lipophilic.

-

Solution: Increase the DMSO concentration (up to 0.5% if cells tolerate) or use a serial dilution method: DMSO Stock -> 100% Ethanol -> Media.

-

References

-

Cayman Chemical. (2026).[6] Pindolol Product Information & Solubility Data. Retrieved from

-

MedChemExpress (MCE). (2025). Compound Handling Instructions: Solubility in DMSO and Water. Retrieved from

-

Emulate Bio. (2024). Protocol for Organ-Chips: Compound Solution Preparation and Solvent Selection. Retrieved from

-

Criado, S., et al. (2003).[7] Mass spectrometric study of the photooxidation of the ophthalmic drugs timolol and pindolol. Pharmazie, 58(8), 551-3.[7] Retrieved from

-

BOC Sciences. (2025). This compound Product Data. Retrieved from

Sources

- 1. N-(3-异丙基氨基-2-羟丙基)吲哚洛尔-d14 CAS#: 1246815-15-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 2. amerigoscientific.com [amerigoscientific.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, 100 mg, CAS No. 130115-63-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Mass spectrometric study of the photooxidation of the ophthalmic drugs timolol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, commonly known as Pindolol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important beta-adrenergic receptor antagonist. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, reproducible, and efficient.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Pindolol synthesis pathway.

Q1: What is the most common synthetic route for racemic Pindolol?

The most prevalent and industrially scalable synthesis is a two-step process starting from 4-hydroxyindole.

-

Step 1: O-Alkylation. 4-hydroxyindole is reacted with epichlorohydrin in the presence of a base to form the key epoxide intermediate, 1-(1H-indol-4-yloxy)-2,3-epoxypropane.

-

Step 2: Amination/Epoxide Ring-Opening. The epoxide intermediate is subsequently reacted with isopropylamine, which opens the epoxide ring to yield this compound.

Below is a diagram illustrating this general workflow.

Caption: General two-step synthesis pathway for racemic Pindolol.

Q2: Why is a base necessary in the first step (O-Alkylation)?

The base, typically a moderate one like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), plays a critical role in deprotonating the phenolic hydroxyl group of 4-hydroxyindole. This creates a phenoxide anion, which is a significantly more potent nucleophile than the neutral hydroxyl group. This enhanced nucleophilicity is essential for an efficient Sₙ2 attack on the primary carbon of epichlorohydrin, displacing the chloride leaving group.

Q3: The final product has a chiral center. Does this synthesis produce a specific enantiomer?

No, the standard synthesis described above results in a racemic mixture of (R)- and (S)-Pindolol because the nucleophilic attack of isopropylamine on the achiral epoxide intermediate can occur from either face with equal probability. For the synthesis of enantiopure Pindolol, specialized methods are required, such as:

-

Chiral Resolution: Resolving a racemic intermediate, like 3-(4-indolyloxy)-1,2-propanediol, via preferential crystallization.[1]

-

Chemo-enzymatic Methods: Using enzymes, such as lipases, for the kinetic resolution of a racemic precursor, like an acetoxy-chlorohydrin intermediate, to selectively produce one enantiomer.[2]

-

Asymmetric Synthesis: Employing chiral catalysts or starting from a chiral pool material.

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during your synthesis.

Problem 1: Low Yield of Epoxide Intermediate in Step 1

Possible Cause A: Dimer Byproduct Formation A common side reaction is the formation of a dimer, 1,1'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(1H-indole)). This occurs when the newly formed epoxide intermediate reacts with another molecule of the 4-hydroxyindole phenoxide anion instead of the intended reaction with epichlorohydrin.

Solutions:

-

Use Excess Epichlorohydrin: Employing a significant excess of epichlorohydrin (e.g., 2 to 3 equivalents) shifts the reaction equilibrium towards the desired product and minimizes the chance of the intermediate reacting with the starting material.[2][3]

-

Control Reagent Addition: Consider adding the 4-hydroxyindole/base mixture slowly to the solution of epichlorohydrin to maintain a high concentration of the alkylating agent throughout the reaction.

-

Moderate Reaction Temperature: High temperatures can sometimes favor byproduct formation. Running the reaction at a moderate temperature (e.g., 30-50°C) may improve selectivity.[2]

Possible Cause B: Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted 4-hydroxyindole.

Solutions:

-

Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A suggested solvent system is CHCl₃:CH₂Cl₂:EtOH (10:9:1), where the epoxide product should have a different Rf value than the starting material.[2]

-

Increase Reaction Time/Temperature: If monitoring shows a stalled reaction, cautiously increase the temperature or extend the reaction time.

-

Ensure Base Potency: Verify that the base used is anhydrous and of high purity, as moisture can deactivate it and hinder the formation of the necessary phenoxide.